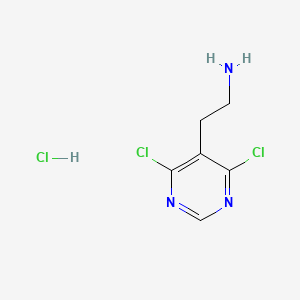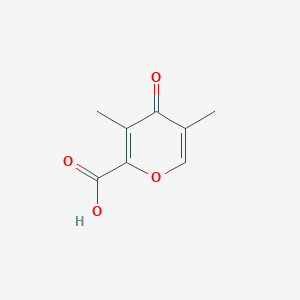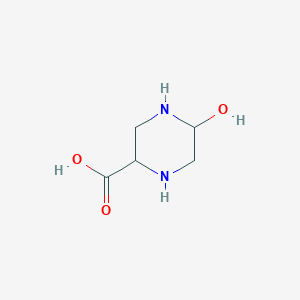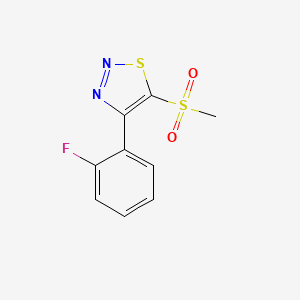
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3 and a molecular weight of 228.5 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology. The compound is characterized by its pyrimidine ring structure, which is substituted with chlorine atoms at the 4 and 6 positions, and an ethanamine group at the 5 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst such as boric acid . The reaction is carried out under reflux conditions, followed by cooling and vacuum distillation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding aldehydes or acids.
Condensation Reactions: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Condensation: Catalysts like p-toluenesulfonic acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation can produce pyrimidine carboxylic acids.
Applications De Recherche Scientifique
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.
Medicine: Explored for its antiviral properties, particularly against herpes and pox viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by preventing the assembly of viral proteins into new virions . Additionally, it can inhibit nitric oxide production in immune cells, which may have implications for its use as an anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Similar in structure but with an aldehyde group instead of an ethanamine group.
2-Amino-4,6-dichloropyrimidine: Lacks the ethanamine group but shares the pyrimidine core structure.
Uniqueness
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to inhibit viral replication and nitric oxide production sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H8Cl3N3 |
|---|---|
Poids moléculaire |
228.5 g/mol |
Nom IUPAC |
2-(4,6-dichloropyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c7-5-4(1-2-9)6(8)11-3-10-5;/h3H,1-2,9H2;1H |
Clé InChI |
WDDAYBKBGHDSHG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)CCN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)
